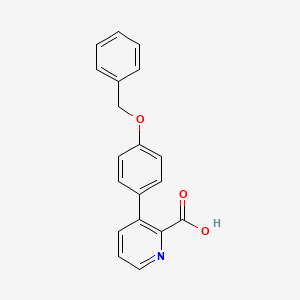

3-(4-Benzyloxyphenyl)picolinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(4-Benzyloxyphenyl)picolinic acid is a chemical compound with the molecular formula C19H15NO3 . It is a derivative of picolinic acid, which is a pyridine carboxylate metabolite .

Synthesis Analysis

The synthesis of this compound and its derivatives is a topic of ongoing research . One approach involves the design and synthesis of novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as potential herbicides . Another study discusses the synthesis of picolinic acid derivatives used for new coordination compounds .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzyloxyphenyl group attached to the 3-position of a picolinic acid molecule . The InChI code for this compound is 1S/C19H15NO3/c21-19(22)18-17(7-4-12-20-18)15-8-10-16(11-9-15)23-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,21,22) .Scientific Research Applications

Reactivity and Synthetic Applications

- Glycosylation Enhancements : The reactivity of picolinic acid derivatives has been explored for enhancing glycosylation reactions. For instance, picolinyl ethers have demonstrated superior reactivity in glycosylation processes compared to other protective groups, attributed to their ability to form strong intramolecular hydrogen bonds, which enhances the reactivity of hydroxyl groups in sugar molecules (Crich & Dudkin, 2001).

Antimicrobial and DNA Interaction Studies

- Antimicrobial Activities and DNA Interactions : Pyridine-2-carboxylic acid (picolinic acid) derivatives, including those modified with chloro and methoxy groups, have been studied for their antimicrobial activities against both Gram-positive and Gram-negative bacteria, and for their potential DNA interactions. These findings suggest a role for picolinic acid derivatives in developing new antimicrobial agents and in studying the interaction dynamics between small molecules and DNA (Tamer et al., 2018).

Optoelectronic Properties

- Optoelectronic Applications : The synthesis and characterization of picolinic acid derivatives have been explored for their optoelectronic properties, particularly in the context of light-emitting devices. For example, a study on iridium complexes with picolinic acid derivatives as ligands revealed their potential in enhancing the optoelectronic properties of polymer light-emitting devices, indicating their applicability in the development of more efficient lighting and display technologies (Xiao et al., 2009).

Catalysis and Chemical Transformations

- Catalytic Applications : Picolinic acid-derived nickel(II) complexes have been shown to facilitate the synthesis of 2-arylbenzoxazoles, serving as effective catalysts in organic synthesis. This highlights the utility of picolinic acid derivatives in catalyzing chemical transformations, offering a pathway to synthesize valuable organic compounds with potential applications in pharmaceuticals and materials science (Layek et al., 2020).

Environmental and Green Chemistry

- Environmental Applications : The catalytic oxidation of picolines to picolinic acid using air under continuous flow conditions represents a metal-free, environmentally friendly approach to the synthesis of picolinic acid. Such processes underscore the relevance of picolinic acid derivatives in green chemistry and sustainable chemical processes (Hamano et al., 2012).

Mechanism of Action

Target of Action

Picolinic acid, a related compound, has been shown to bind tozinc finger proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .

Mode of Action

Picolinic acid, a structurally similar compound, works by binding to zfps in a way that changes their structures and disrupts zinc binding, thereby inhibiting function

Biochemical Pathways

Picolinic acid, a related compound, is known to play a key role inzinc transport . This suggests that 3-(4-Benzyloxyphenyl)picolinic acid might also influence zinc-related pathways, but more research is needed to confirm this.

Result of Action

Picolinic acid, a related compound, has been shown to be ananti-viral in vitro and in vivo

Future Directions

properties

IUPAC Name |

3-(4-phenylmethoxyphenyl)pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO3/c21-19(22)18-17(7-4-12-20-18)15-8-10-16(11-9-15)23-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMPVJJDRLXMTGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=C(N=CC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({[3,3'-bithiophene]-5-yl}methyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B2801004.png)

![4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B2801007.png)

![4-[(E)-2-(2,6-diphenylpyridin-4-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B2801009.png)

![[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-yl]methanamine hydrochloride](/img/structure/B2801012.png)

![N-{3-[1-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2801013.png)

![N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)-3-nitrobenzenesulfonamide](/img/structure/B2801014.png)

amine](/img/structure/B2801015.png)

![3-Fluorosulfonyloxy-5-[2-(oxolan-2-yl)propan-2-ylcarbamoyl]pyridine](/img/structure/B2801021.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2801022.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2801023.png)